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Compound of Interest

Compound Name:
1-methyl-N-(thian-3-yl)-1H-

pyrazol-4-amine

Cat. No.: B13294802

Get Quote

Case Study: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine
Core Directive & Structural Definition
In the architecture of modern kinase inhibitors and G-protein coupled receptor (GPCR) ligands,

the pyrazole core serves as a privileged scaffold due to its ability to participate in hydrogen

bonding networks within the ATP-binding pocket. This guide dissects the specific conjugate 1-
methyl-N-(thian-3-yl)-1H-pyrazol-4-amine, a molecule that merges the aromatic stability of a

pyrazole with the lipophilic, metabolic modulation of a saturated sulfur heterocycle (thiane).

The SMILES String Derivation
The Simplified Molecular Input Line Entry System (SMILES) for this molecule is constructed by

identifying the core pyrazole, the methyl substitution, and the thiane (tetrahydrothiopyran) ring

attached via a secondary amine linker.

Canonical SMILES: Cn1cc(NC2CCSCC2)cn1
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Structural Decoding:

Cn1cc...cn1: Represents the 1-methyl-1H-pyrazole core. The n1 indicates the nitrogen at

position 1 (bearing the methyl group C), and the aromatic ring closure.

...c(N...)c...: Indicates the amine linker attached at position 4 of the pyrazole ring.

...C2CCSCC2: Represents the thian-3-yl moiety. The 2 labels the connection point (carbon).

The path C-C-S-C-C traces the 6-membered ring including the sulfur atom, confirming the

thiane structure.

Physicochemical Profile (Predicted)
Molecular Weight: ~211.33 g/mol

LogP (Consensus): 1.8 – 2.2 (Thiane ring increases lipophilicity compared to piperidine

analogs).

H-Bond Donors: 1 (Secondary amine).

H-Bond Acceptors: 3 (Two pyrazole nitrogens, one thiane sulfur).

Rotatable Bonds: 2.

Cheminformatics & Visualization
To understand the topological connectivity, we visualize the parsing of the SMILES string into

its functional components.
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Figure 1: Hierarchical decomposition of the SMILES string into functional chemical fragments.

Synthetic Methodology: Reductive Amination[1][2]
[3][4]
The most robust and "self-validating" protocol for synthesizing secondary amines where one

partner is a ketone (thian-3-one) and the other is an aromatic amine (1-methyl-1H-pyrazol-4-

amine) is Reductive Amination. This approach avoids the harsh conditions of nucleophilic

aromatic substitution (SNAr) or the cost of Palladium-catalyzed Buchwald-Hartwig couplings.

Retrosynthetic Analysis
Target: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine

Disconnection: N–C(Thiane) bond.

Precursors:

Amine: 1-methyl-1H-pyrazol-4-amine (Commercially available or synthesized from 4-nitro-

1-methylpyrazole).

Ketone: Dihydro-2H-thiopyran-3(4H)-one (Thian-3-one).
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Experimental Protocol (Standardized)
This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively

reduces the intermediate imine/iminium species without reducing the ketone or the pyrazole

ring.

Reagents:

Amine (1.0 equiv)[1]

Ketone (1.1 equiv)

NaBH(OAc)3 (1.5 equiv)

Acetic Acid (catalytic, 1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Workflow:

Imine Formation: In a dry round-bottom flask under inert atmosphere (N2), dissolve 1-

methyl-1H-pyrazol-4-amine (1.0 equiv) and thian-3-one (1.1 equiv) in anhydrous DCE (0.1 M

concentration).

Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir at room temperature for

30–60 minutes. Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine

and appearance of the imine intermediate.

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

portion-wise.

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash

combined organics with brine, dry over Na2SO4, and concentrate.

Purification: Purify via flash column chromatography (SiO2, MeOH/DCM gradient).
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Reaction Pathway Diagram
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Figure 2: One-pot reductive amination pathway using mild hydride donors.

Medicinal Chemistry Rationale
Why design this specific conjugate? The integration of the thiane ring offers distinct advantages

over its carbon (cyclohexane) or nitrogen (piperidine) analogues.

Property
Thiane (S-
Heterocycle)

Cyclohexane
(Carbocycle)

Piperidine (N-
Heterocycle)

Lipophilicity (LogP) Moderate High
Low (if basic N is

charged)

Metabolic Liability
S-Oxidation

(Sulfoxide/Sulfone)
Hydroxylation

N-Oxidation /

Dealkylation

Electronic Effect
Sigma-hole

interactions (S)
Inert

H-bond

donor/acceptor

Conformation Chair (distorted) Chair Chair

Strategic Insight: The sulfur atom in the thiane ring can act as a "soft" Lewis base, potentially

interacting with specific residues (e.g., Cysteine thiols or aromatic edges) in the target protein

pocket via sulfur-pi interactions, which are not possible with a cyclohexane ring. Furthermore,

the metabolic oxidation of sulfur to sulfoxide (S=O) or sulfone (O=S=O) can be exploited to
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create active metabolites or to tune the polarity of the drug candidate during lead optimization

[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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